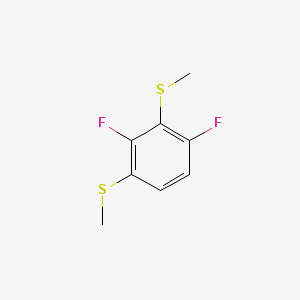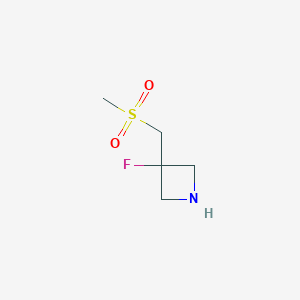
3-Fluoro-3-(methylsulfonylmethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3-(methylsulfonylmethyl)azetidine is a fluorinated azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and useful in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(methylsulfonylmethyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as a solid support . These methods provide efficient and high-yielding routes to the desired azetidine derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance the efficiency of the synthesis process, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-3-(methylsulfonylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine ring .
Aplicaciones Científicas De Investigación
3-Fluoro-3-(methylsulfonylmethyl)azetidine has several scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-Fluoro-3-(methylsulfonylmethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain and the presence of fluorine and methylsulfonylmethyl groups enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoroazetidine hydrochloride: A similar compound with a fluorine atom and a hydrochloride group.
3-Fluoro-3-(fluoromethyl)azetidine hydrochloride: Another fluorinated azetidine derivative with a fluoromethyl group
Uniqueness
3-Fluoro-3-(methylsulfonylmethyl)azetidine is unique due to the presence of both a fluorine atom and a methylsulfonylmethyl groupThe methylsulfonylmethyl group provides additional functionalization options, making it a versatile compound for synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C5H10FNO2S |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
3-fluoro-3-(methylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C5H10FNO2S/c1-10(8,9)4-5(6)2-7-3-5/h7H,2-4H2,1H3 |
Clave InChI |
WIUOZXBPQGRWME-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1(CNC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


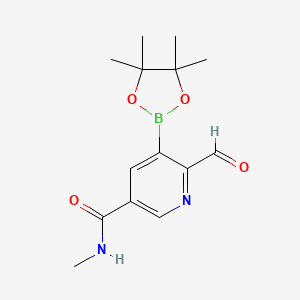
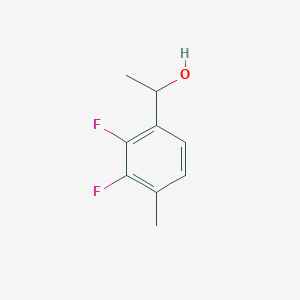
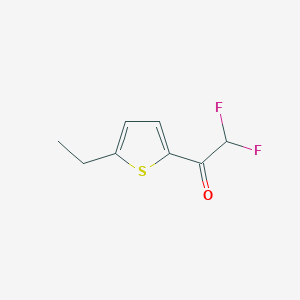
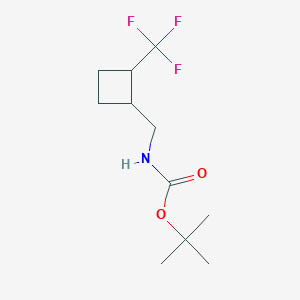
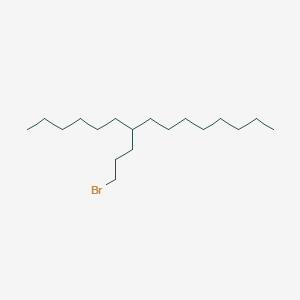
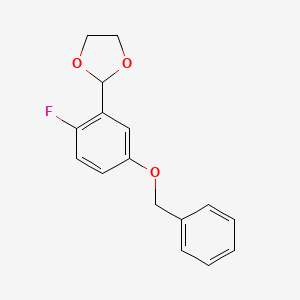
![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)
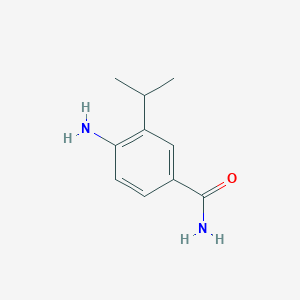

![6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B14773021.png)
![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)
